molecular formula C13H9KO2 B7882389 potassium;4-phenylbenzoate

potassium;4-phenylbenzoate

Cat. No.: B7882389
M. Wt: 236.31 g/mol
InChI Key: ACFHESBUIHLMNZ-UHFFFAOYSA-M
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Description

3,4-Dichloroamphetamine . This compound is an amphetamine derivative that was first synthesized by Eli Lilly in the 1960s. It has a number of pharmacological actions, including acting as a highly potent and selective serotonin releasing agent (SSRA) and binding to the serotonin transporter with high affinity .

Preparation Methods

The synthesis of 3,4-Dichloroamphetamine involves several steps:

    Starting Material: The synthesis begins with 3,4-Dichlorobenzyl Chloride.

    Formation of 3,4-Dichlorophenylacetonitrile: This is achieved by reacting 3,4-Dichlorobenzyl Chloride with cyanide anion.

    Conversion to Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile: This step involves the reaction with sodium methoxide and ethyl acetate.

    Formation of 3,4-Dichlorophenylacetone: The nitrile group is removed in the presence of sulfuric acid.

    Oxime Formation: Hydroxylamine is used to form N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine.

    Reduction: The final step involves the reduction of the oxime to complete the synthesis of 3,4-Dichloroamphetamine.

Chemical Reactions Analysis

3,4-Dichloroamphetamine undergoes several types of chemical reactions:

Scientific Research Applications

3,4-Dichloroamphetamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloroamphetamine involves its interaction with the serotonin transporter. It acts as a serotonin releasing agent, binding to the transporter with high affinity and causing the release of serotonin into the synaptic cleft. This leads to increased serotonin levels and enhanced serotonergic activity. Additionally, it acts as a monoamine oxidase inhibitor (MAOI) and inhibits the enzyme phenylethanolamine N-methyl transferase, which transforms noradrenaline into adrenaline .

Comparison with Similar Compounds

3,4-Dichloroamphetamine is unique compared to other similar compounds due to its high potency and selectivity as a serotonin releasing agent. Similar compounds include:

  • 3-Methoxy-4-methylamphetamine
  • Cericlamine
  • Chlorphentermine
  • Clortermine
  • Etolorex
  • 3,4-Methylenedioxyamphetamine
  • Para-chloroamphetamine
  • Paramethoxyamphetamine

These compounds share structural similarities but differ in their pharmacological actions and potency .

Properties

IUPAC Name

potassium;4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFHESBUIHLMNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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